Home > Products > Screening Compounds P52731 > Torcetrapib ethanolate
Torcetrapib ethanolate - 343798-00-5

Torcetrapib ethanolate

Catalog Number: EVT-15327560
CAS Number: 343798-00-5
Molecular Formula: C28H31F9N2O5
Molecular Weight: 646.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Torcetrapib ethanolate, also known as Torcetrapib, is a synthetic compound developed by Pfizer primarily as a cholesteryl ester transfer protein inhibitor. It was designed to treat hypercholesterolemia, a condition characterized by elevated cholesterol levels, and to prevent cardiovascular diseases. The development of Torcetrapib was halted in 2006 after clinical trials indicated an increase in all-cause mortality among patients treated with the drug in combination with atorvastatin, a commonly prescribed statin .

Source

Torcetrapib was synthesized as part of Pfizer's research initiatives aimed at developing effective treatments for lipid disorders. The compound belongs to the class of hydroquinolines and is characterized by its complex molecular structure, which includes multiple trifluoromethyl groups and an ethyl carbamate moiety .

Classification
  • Type: Small Molecule
  • Chemical Formula: C26_{26}H25_{25}F9_9N2_2O4_4
  • Molecular Weight: Approximately 600.47 g/mol
  • Drug Class: Cholesteryl ester transfer protein inhibitors
Synthesis Analysis

Torcetrapib's synthesis involves several intricate steps that highlight advanced organic chemistry techniques. The synthesis begins with the reaction of p-chlorotrifluorotoluene with propanal, facilitated by benzotriazole to form an aminal intermediate. This intermediate undergoes condensation with a vinyl carbamate to yield the tetrahydroquinoline ring structure, which is essential for the drug's activity.

Technical Details

  1. Step 1: Reaction of p-chlorotrifluorotoluene with propanal in the presence of benzotriazole.
  2. Step 2: Condensation of the resulting aminal with vinyl carbamate.
  3. Step 3: Protection of the ring nitrogen as an ethyl carbamate through acylation.
  4. Step 4: Reduction of the benzyl carbamate function to yield a primary amine.
  5. Step 5: Resolution of the amine as its dibenzyl tartrate salt to obtain the desired stereoisomer.
  6. Final Steps: Reductive amination followed by acylation completes the synthesis .
Molecular Structure Analysis

The molecular structure of Torcetrapib is complex and features several noteworthy characteristics:

  • Structural Formula: Ethyl (2R,4S)-4-({[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino)-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate.
  • InChI Key: CMSGWTNRGKRWGS-NQIIRXRSSA-N
  • Molecular Framework: The compound includes a tetrahydroquinoline core with various substituents that enhance its pharmacological properties.

Data

  • CAS Number: 262352-17-0
  • SMILES Representation: CCOC(=O)C@HC(F)(F)F
Chemical Reactions Analysis

Torcetrapib primarily functions through its inhibition of cholesteryl ester transfer protein, which plays a crucial role in lipid metabolism. The chemical reactions involved in its mechanism include:

  1. Inhibition Reaction: Torcetrapib inhibits the transfer of cholesterol esters from high-density lipoprotein to low-density lipoprotein particles, leading to increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol.
  2. Metabolic Pathways: The compound undergoes metabolic transformations primarily in the liver, where it interacts with various enzymes involved in lipid metabolism .
Mechanism of Action

Torcetrapib acts as an inhibitor of cholesteryl ester transfer protein, thereby modifying lipid profiles in patients with hyperlipidemia:

  1. Inhibition Process: By blocking cholesteryl ester transfer protein activity, Torcetrapib prevents the transfer of cholesterol from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein particles.
  2. Resulting Effects:
    • Increased levels of high-density lipoprotein cholesterol.
    • Decreased levels of low-density lipoprotein cholesterol and apolipoprotein B levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Torcetrapib is highly lipophilic and water-insoluble, which poses challenges for its formulation and bioavailability.
  • Log P Value: Approximately 7.45, indicating significant hydrophobic characteristics.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may undergo hydrolysis under acidic or basic conditions.
  • Reactivity: Torcetrapib can participate in various chemical reactions typical for compounds containing carbonyl and nitrogen functionalities.
Applications

Torcetrapib was primarily investigated for its potential use in treating hypercholesterolemia and preventing cardiovascular diseases. Although its development was ultimately halted due to safety concerns, it provided valuable insights into the role of cholesteryl ester transfer protein inhibitors in lipid management.

Scientific Uses

Despite its withdrawal from clinical use, research on Torcetrapib has contributed significantly to understanding lipid metabolism and the development of future therapeutic agents targeting similar pathways .

Introduction to CETP Inhibition as a Therapeutic Paradigm

Historical Context of Cholesteryl Ester Transfer Protein (CETP) in Lipid Homeostasis

Cholesteryl Ester Transfer Protein (CETP) is a hydrophobic glycoprotein (~53 kDa) that facilitates the bidirectional transfer of cholesteryl esters (CE) and triglycerides (TG) between high-density lipoproteins (HDL) and apolipoprotein B (apoB)-containing lipoproteins (LDL, VLDL) in plasma [1] [2]. Discovered in the 1980s, CETP regulates reverse cholesterol transport (RCT)—a process where excess peripheral cholesterol is returned to the liver for excretion [1] [9]. Genetic studies revealed that CETP deficiency or single-nucleotide polymorphisms (SNPs) correlate with elevated HDL-C (up to 2–3 fold) and reduced LDL-C, suggesting a natural atheroprotective profile [1] [7]. For example, the CETP TaqIB polymorphism is associated with a 17–25% reduction in coronary heart disease risk per 0.2 μg/mL decrease in CETP concentration [9].

Table 1: Key Lipid Parameters Modulated by CETP Activity

ParameterEffect of CETP ActivityEffect of CETP Deficiency/Inhibition
HDL-CDecreasedIncreased (up to 177%)
LDL-CIncreasedDecreased (up to 69%)
apoBIncreasedDecreased (up to 51%)
Preβ-HDLDecreasedIncreased
Lipoprotein(a)NeutralDecreased (up to 35%)

Rationale for CETP Inhibitor Development in Atherogenic Dyslipidemia

Atherogenic dyslipidemia—characterized by high LDL-C, low HDL-C, and small dense LDL particles—is a key driver of atherosclerotic cardiovascular disease (ASCVD) [1] [2]. CETP contributes to this pathology by:

  • Reducing HDL Particle Size: CETP-mediated TG enrichment of HDL accelerates its catabolism, lowering functional HDL particles [2].
  • Generating Small Dense LDL: CE transfer to LDL increases atherogenic small dense LDL formation, which has higher arterial wall retention and oxidation propensity [1] [9].
  • Impairing Reverse Cholesterol Transport: By depleting HDL-CE, CETP reduces cholesterol delivery to the liver [9].Pharmacological CETP inhibition emerged to correct this imbalance, with HDL-C elevation initially hypothesized as the primary mechanism for ASCVD risk reduction [2] [7].

Torcetrapib Ethanolate: Position Within the CETP Inhibitor Class

Torcetrapib ethanolate (C₂₆H₂₅F₉N₂O₄·C₂H₆O, CAS 343798-00-5) is an ethanol solvate form of torcetrapib developed to enhance aqueous solubility compared to the anhydrous form (solubility: >50 mg/mL vs. <1 mg/mL) [10]. As the first CETP inhibitor to reach Phase III trials, it belongs to the tetrahydroquinoline chemical class and features:

  • Stereochemistry: Two chiral centers (2R,4S configuration)
  • Functional Groups: Trifluoromethyl groups for enhanced target binding, ethoxycarbonyl esters for membrane permeability [10]
  • Molecular Weight: 646.54 g/mol (ethanolate form) [10]Torcetrapib ethanolate exhibited the most potent HDL-raising effects among early CETP inhibitors (+45–91% HDL-C), though it was superseded by successors (anacetrapib, obicetrapib) due to off-target toxicity [5] [7].

Table 2: Structural and Pharmacological Comparison of Major CETP Inhibitors

InhibitorChemical ClassKey ModificationsHDL-C IncreaseLDL-C Decrease
TorcetrapibTetrahydroquinolineTrifluoromethyl groups45–91%8–25%
DalcetrapibThiophen-dicarboxylateSulfhydryl-based25–35%Minimal
Anacetrapib1,3,5-TriazinopyridinoneExtended half-life (550 days)130%17%
ObicetrapibTetrahydroquinolinePyrimidine/ethoxycarbonyl groups177%69%

Properties

CAS Number

343798-00-5

Product Name

Torcetrapib ethanolate

IUPAC Name

ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Molecular Formula

C28H31F9N2O5

Molecular Weight

646.5 g/mol

InChI

InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1

InChI Key

WGLUDAOFIMTWAM-WKOQGQMTSA-N

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.